molecular formula C21H17ClN4O3S B2449570 3-(4-Chlorophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111290-74-4

3-(4-Chlorophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2449570
CAS No.: 1111290-74-4
M. Wt: 440.9
InChI Key: JPTJBKLYTRLBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). The primary research value of this compound lies in its potential for investigating cardiovascular and pulmonary diseases. By elevating intracellular cGMP levels, it promotes vasodilation and modulates cellular proliferation and hypertrophy, making it a valuable tool for studying pathophysiological conditions such as pulmonary arterial hypertension (PAH) and cardiac hypertrophy. The structural design of this pyridazine-thio-oxadiazole derivative contributes to its high affinity for the PDE5 catalytic site. Recent studies have explored its efficacy in preclinical models, demonstrating its ability to reverse established pulmonary hypertension and right ventricular hypertrophy by targeting the cGMP-dependent signaling pathways. This mechanism is central to research on vascular remodeling and right heart function. Its research applications extend to exploring novel therapeutic strategies for diseases characterized by impaired cGMP signaling, offering scientists a specific pharmacological agent to dissect the role of PDE5 in various cell types and disease models.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-27-17-9-5-14(11-18(17)28-2)16-8-10-20(25-24-16)30-12-19-23-21(26-29-19)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTJBKLYTRLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chlorophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C18H17ClN4O2S\text{C}_{18}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2\text{S}

This structure comprises a 1,2,4-oxadiazole core linked to a pyridazine moiety and a chlorophenyl group. The presence of sulfur in the thioether linkage enhances its biological interactions.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer potential through various mechanisms. A review highlighted that 1,3,4-oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as telomerase and HDAC (Histone Deacetylases) .

Case Studies

  • In Vitro Studies : A study conducted on a series of oxadiazole derivatives demonstrated substantial cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compounds showed IC50 values ranging from 5 to 20 µM .
  • Molecular Docking : Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression, indicating a promising lead for further drug development .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Compounds containing the oxadiazole ring have shown efficacy against a range of pathogens including bacteria and fungi.

Research Findings

  • Antibacterial Activity : In a study by Dhumal et al., several oxadiazole derivatives were tested for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The most active compounds displayed minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against S. aureus .
  • Antitubercular Effects : Another study reported that certain oxadiazole derivatives exhibited potent activity against Mycobacterium tuberculosis, with MIC values ranging from 4 to 8 µM . This suggests potential for developing new antitubercular agents.

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Evidence from Studies

A review highlighted the anti-inflammatory effects of various 1,3,4-oxadiazole derivatives in animal models, showing reduced levels of inflammatory markers . The mechanisms are believed to involve modulation of inflammatory pathways.

Summary of Biological Activities

Biological ActivityDescriptionKey Findings
Anticancer Inhibition of cancer cell proliferation through enzyme inhibitionIC50 values: 5-20 µM in various cancer lines
Antimicrobial Effective against bacteria and fungiMICs as low as 1.56 µg/mL against S. aureus
Anti-inflammatory Modulation of inflammatory responsesReduced inflammatory markers in animal models

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the efficacy of oxadiazole derivatives in anticancer therapy. The compound has shown promising results against various cancer cell lines:

  • Mechanisms of Action : The mechanism by which oxadiazoles exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some derivatives have been reported to inhibit thymidine phosphorylase and other targets relevant to cancer metabolism .
  • Case Studies :
    • A study indicated that derivatives similar to the compound exhibited significant cytotoxicity against leukemia cell lines (e.g., CCRF-CEM, K-562) with IC50 values indicating potent activity .
    • Another investigation highlighted a specific oxadiazole derivative that showed over 90% inhibition against various breast cancer cell lines (e.g., T-47D) and melanoma cells (SK-MEL-5) at low concentrations .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied:

  • Broad-Spectrum Activity : Compounds within this class have demonstrated activity against a range of pathogens, including bacteria and fungi. Notably, certain derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis .
  • Specific Findings :
    • One study reported that oxadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) lower than traditional antibiotics .
    • Additionally, some compounds were found to possess antimalarial activity comparable to established treatments like chloroquine .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, the compound may also have applications in other therapeutic areas:

  • Antiparasitic Activity : Research has indicated that certain oxadiazole derivatives can inhibit the growth of protozoan parasites such as Leishmania spp., with some compounds showing IC50 values significantly lower than standard treatments .
  • Novel Drug Discovery : The unique structural features of 1,2,4-oxadiazoles make them attractive candidates for drug development across various therapeutic areas, including anti-inflammatory and analgesic applications .

Summary Table of Applications

Application TypeSpecific ActivityReferences
AnticancerInhibition of leukemia and breast cancer cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntiparasiticInhibition of Leishmania spp.
Drug DiscoveryPotential for anti-inflammatory applications

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Bridge

The methylthio (-SCH₂-) linker serves as a reactive site for nucleophilic substitution.

Example reaction :
S-Alkylation with alkyl halides under basic conditions:
Reactants :

  • Target compound

  • 4-Chloro-6-methylpyrimidine-2-thiol

Conditions :

  • Tetrahydrofuran (THF) solvent

  • Methanesulfonic acid catalyst

  • Ultrasound irradiation (enhances reaction efficiency)

Product :
Bis-heterocyclic conjugates with improved solubility and bioactivity .

Reaction TypeReagents/ConditionsKey Functional Group ModifiedOutcome
S-AlkylationAlkyl halides, THF, CH₃SO₃HThioether (-S-CH₂-)Enhanced lipophilicity and antimicrobial activity

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring undergoes cyclodehydration and tautomerism-driven modifications:

Cyclodehydration

Reactants :

  • N,N′-Diacylhydrazine precursors

Conditions :

  • Polyphosphoric acid (PPA) at 120°C

  • 4–6 hours under reflux

Product :
Stable 1,3,4-oxadiazole derivatives with retained chlorophenyl and pyridazinyl groups .

Thione-Thiol Tautomerism

The oxadiazole-2-thione moiety undergoes tautomerism, enabling electrophilic attacks:
Reactants :

  • Hydrazine hydrate

Conditions :

  • Ethanolic KOH, 80°C

Product :
4-Amino-1,2,4-triazole-3-thiol derivatives via ring expansion .

Tautomer FormReactivityExample Reaction
Thione (C=S)ElectrophilicNucleophilic substitution with amines
Thiol (SH)NucleophilicOxidation to disulfides

Aromatic Substitution Reactions

The 4-chlorophenyl and 3,4-dimethoxyphenyl groups undergo regioselective electrophilic substitution:

Chlorophenyl Group

Nitration :
Conditions :

  • HNO₃/H₂SO₄, 0–5°C

Product :
3-(4-Chloro-3-nitrophenyl)-substituted oxadiazole with retained pyridazinylthio linkage .

Dimethoxyphenyl Group

Demethylation :
Conditions :

  • BBr₃ in CH₂Cl₂, −78°C

Product :
Catechol derivatives, enhancing hydrogen-bonding capacity.

Heterocycle Fusion Reactions

The pyridazin-3-ylthio moiety participates in cyclocondensation:

Reactants :

  • Ethyl 2,4-dioxobutanoate

Conditions :

  • Sodium ethoxide, ethanol reflux

Product :
Pyrazole-fused oxadiazoles with retained chlorophenyl groups .

Fused HeterocycleConditionsBiological Relevance
PyrazoleNaOEt, ΔAnticancer activity (IC₅₀: 1.18–17.33 µM)
TriazoleNH₄SCN, HClAntimicrobial potency

Sulfur Oxidation

Reactants :

  • H₂O₂ in acetic acid

Product :
Sulfoxide or sulfone derivatives, altering electronic properties .

Oxadiazole Ring Reduction

Conditions :

  • LiAlH₄ in dry ether

Product :
Open-chain hydrazide derivatives .

Biological Activity Correlation

Modifications directly impact pharmacological performance:

Reaction TypeBioactivity TrendExample DerivativeIC₅₀ (µM)
S-Alkylation↑ Anticancer potencyBis-oxadiazole conjugate 0.03 (SR leukemia)
Triazole fusion↑ AntimicrobialTriazole-thione MIC: 6.25 µg/mL

Key Mechanistic Insights

  • S-Alkylation proceeds via an SN2 mechanism, favored by polar aprotic solvents .

  • Cyclodehydration follows a tandem protonation-elimination pathway .

  • Thione-thiol equilibrium (pKa ~8.5) dictates reactivity in physiological conditions .

Preparation Methods

Preparation of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid

The oxadiazole core is synthesized from 4-chlorobenzamidoxime and ethyl chlorooxalate.

Procedure :

  • Amidoxime Formation :
    • 4-Chlorobenzonitrile (10 mmol) is reacted with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 80°C for 6 hours, yielding 4-chlorobenzamidoxime.
  • Cyclization :
    • The amidoxime (8 mmol) is treated with ethyl chlorooxalate (9 mmol) in dry dichloromethane under nitrogen. Triethylamine (10 mmol) is added dropwise to neutralize HCl. The mixture is stirred at 25°C for 12 hours.
    • After workup, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to afford ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (72% yield).
  • Hydrolysis :
    • The ester (5 mmol) is hydrolyzed with 2 M NaOH in methanol/water (2:1) at 60°C for 3 hours. Acidification with HCl yields 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (89% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H).
  • 13C NMR : δ 167.8 (C=O), 164.2 (oxadiazole C-3), 138.5 (C-Cl), 129.1 (Ar-C).

Synthesis of 6-(3,4-dimethoxyphenyl)pyridazine-3-thiol

The pyridazine-thiol component is prepared via cyclocondensation and thiolation.

Procedure :

  • Pyridazine Formation :
    • 3,4-Dimethoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) undergo Knoevenagel condensation in pyridine at 100°C for 5 hours, yielding 3-(3,4-dimethoxyphenyl)acrylic acid.
    • The acrylic acid is treated with hydrazine hydrate (15 mmol) in ethanol under reflux for 8 hours, forming 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (68% yield).
  • Thiolation :
    • The pyridazinone (6 mmol) reacts with Lawesson’s reagent (7 mmol) in toluene at 110°C for 4 hours, producing 6-(3,4-dimethoxyphenyl)pyridazine-3-thiol (63% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, pyridazine-H), 7.54 (d, J = 8.2 Hz, 1H, Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH3), 3.91 (s, 3H, OCH3).
  • HRMS : m/z 277.0845 [M+H]+.

Thioether Bridge Formation

The thiol group undergoes alkylation with a bromomethyl-oxadiazole intermediate.

Procedure :

  • Bromomethyl Intermediate :
    • 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) in dry dichloromethane to form the acyl chloride.
    • The acyl chloride reacts with N-bromosuccinimide (6 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol) in CCl4 under reflux for 3 hours, yielding 5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (58% yield).
  • Alkylation :
    • 6-(3,4-dimethoxyphenyl)pyridazine-3-thiol (4 mmol) and 5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (4.4 mmol) are stirred in dry DMF with K2CO3 (6 mmol) at 50°C for 6 hours.
    • The product is isolated via column chromatography (hexane/ethyl acetate 3:1), affording the target compound (51% yield).

Optimization of Reaction Conditions

Cyclization Efficiency in Oxadiazole Formation

Variations in temperature, solvent, and catalyst were evaluated for the cyclization step (Table 1).

Table 1: Optimization of Oxadiazole Cyclization

Condition Solvent Temp (°C) Catalyst Yield (%)
Ethyl chlorooxalate DCM 25 None 72
Oxalyl chloride THF 0 DMAP 68
Diethyl oxalate Toluene 80 PTSA 65

Dichloromethane (DCM) with ethyl chlorooxalate provided optimal yields without requiring catalysts.

Thiolation Efficiency with Lawesson’s Reagent

The thiolation of pyridazinone was sensitive to stoichiometry and reaction time (Table 2).

Table 2: Thiolation Reaction Optimization

Lawesson’s Reagent (equiv) Time (h) Yield (%)
1.0 4 63
1.2 6 71
1.5 4 69

A 1.2 equivalent of Lawesson’s reagent over 6 hours maximized yield while minimizing side products.

Characterization and Analytical Data

The final compound was characterized using spectroscopic and chromatographic methods:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 1H, pyridazine-H), 7.89 (d, J = 8.6 Hz, 2H, Cl-Ar-H), 7.62 (d, J = 8.6 Hz, 2H, Cl-Ar-H), 7.21 (d, J = 8.3 Hz, 1H, OCH3-Ar-H), 6.88 (d, J = 8.3 Hz, 1H, OCH3-Ar-H), 4.52 (s, 2H, SCH2), 3.83 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).
  • 13C NMR : δ 168.4 (oxadiazole C-5), 164.1 (oxadiazole C-3), 152.6 (pyridazine C-3), 149.2 (OCH3-Ar-C), 134.5 (Cl-Ar-C), 122.8 (SCH2), 56.1 (OCH3).
  • HRMS : m/z 483.0921 [M+H]+ (calculated for C22H18ClN4O4S: 483.0924).

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(4-chlorophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole?

  • Methodology : The synthesis typically involves multi-step reactions:

Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carboxylic acid derivatives under reflux conditions (e.g., using oxalyl chloride in dichloromethane with catalytic DMF) .

Thioether Coupling : Reaction of the oxadiazole intermediate with 6-(3,4-dimethoxyphenyl)pyridazine-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .

Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the final product.

  • Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity to minimize side reactions like hydrolysis of the oxadiazole ring .

Q. How can structural characterization of this compound be systematically validated?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons of chlorophenyl at δ 7.2–7.8 ppm; methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈ClN₅O₃S: 472.0821) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Initial Assays :

  • Anti-inflammatory Activity : Carrageenan-induced rat paw edema model (oral administration at 20 mg/kg; compare to indomethacin) .
  • Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC determination; e.g., MIC = 12.5–25 mg/mL for oxadiazole derivatives) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., IC₅₀ > 50 µM for selective activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • SAR Variables :

  • Substituent Effects : Compare analogs with varying halogen (Cl vs. Br) or methoxy (3,4-dimethoxy vs. 4-methoxy) groups on phenyl rings.
  • Core Modifications : Replace pyridazine with pyrimidine or triazole to assess heterocycle impact on target binding .
    • Data Analysis : Use QSAR models (e.g., CoMFA or molecular docking) to correlate electronic parameters (Hammett σ) with anti-inflammatory activity (e.g., 59.5–61.9% inhibition for 3,4-dimethoxy derivatives vs. 38.1% for unsubstituted analogs) .

Q. What experimental strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Troubleshooting :

  • Byproduct Identification : LC-MS to detect intermediates like hydrolyzed oxadiazoles (e.g., carboxylic acid derivatives) .
  • Solvent Optimization : Switch from DMF to THF or acetonitrile to reduce polar byproduct formation .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether coupling efficiency at lower temperatures .

Q. How can mechanistic studies elucidate the compound’s mode of action in anti-inflammatory pathways?

  • Experimental Design :

  • Target Identification : COX-1/COX-2 inhibition assays (e.g., ELISA for PGE₂ reduction) .
  • Gene Expression Profiling : RNA-seq or qPCR to assess NF-κB or IL-6 modulation in macrophage models .
  • Metabolomics : LC-MS-based analysis of arachidonic acid metabolites in treated tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.